molecular formula C18H12ClF2NO3 B213625 5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide

5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide

Cat. No. B213625
M. Wt: 363.7 g/mol
InChI Key: XUMADHZQHGMSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide reduces the production of prostaglandins, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide in lab experiments include its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of cancer. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide. One direction is to further investigate its potential use in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide involves the reaction of 2,5-difluorobenzonitrile with 3-chlorobenzyl alcohol in the presence of a base. The resulting intermediate is then reacted with furan-2-carboxylic acid to yield the final product.

Scientific Research Applications

5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. It has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.

properties

Product Name

5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide

Molecular Formula

C18H12ClF2NO3

Molecular Weight

363.7 g/mol

IUPAC Name

5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO3/c19-11-2-1-3-13(8-11)24-10-14-5-7-17(25-14)18(23)22-16-9-12(20)4-6-15(16)21/h1-9H,10H2,(H,22,23)

InChI Key

XUMADHZQHGMSRU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)F)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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